2-hydroxy-5-[3-hydroxy-5-(4-nitrophenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
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Overview
Description
5-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid is a complex organic compound featuring multiple functional groups, including benzoyl, hydroxy, nitrophenyl, and pyrrol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to scale up the production while maintaining efficiency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyrrolidine moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature and position of the substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development and biochemical research.
Medicine
In medicine, the compound and its derivatives are being explored for their anti-inflammatory, anticancer, and antimicrobial properties. Their unique structure allows for selective targeting of biological pathways, offering potential therapeutic benefits.
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism of action of 5-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities and exhibit diverse biological activities.
Benzoxazole Derivatives: These compounds, like benzoxazole itself, are known for their antimicrobial and anticancer properties.
Thiazole Derivatives: Thiazole-containing compounds, such as thiamine (Vitamin B1), are essential in biological systems and have various therapeutic applications.
Uniqueness
What sets 5-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H16N2O8 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-hydroxy-5-[(3Z)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C24H16N2O8/c27-18-11-10-16(12-17(18)24(31)32)25-20(13-6-8-15(9-7-13)26(33)34)19(22(29)23(25)30)21(28)14-4-2-1-3-5-14/h1-12,20,27-28H,(H,31,32)/b21-19- |
InChI Key |
MWUKUQSJGFSWBA-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC(=C(C=C3)O)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-])/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=C(C=C3)O)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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